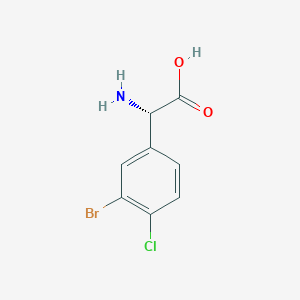
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)aceticacidhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which can significantly influence its chemical properties and reactivity. It is often used in various scientific research applications due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride typically involves multiple steps, starting from commercially available precursors
Bromination and Chlorination: The aromatic precursor undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination is then carried out using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Amino Acid Introduction: The halogenated aromatic compound is then reacted with glycine or a glycine derivative under suitable conditions to introduce the amino acid moiety. This step may involve the use of protecting groups to ensure selective reactions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the aromatic ring can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles, such as acyl chlorides and isocyanates, to form amides and ureas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenols or ethers, while coupling reactions can yield amides or ureas.
科学研究应用
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents can enhance binding affinity and selectivity for these targets, leading to potent biological effects. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:
(S)-2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid hydrochloride: This compound has a fluorine substituent instead of chlorine, which can alter its reactivity and biological activity.
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid hydrochloride: The presence of both chlorine and fluorine substituents can lead to different chemical and biological properties.
(S)-2-Amino-2-(3-bromo-4-methylphenyl)acetic acid hydrochloride: The methyl group can influence the compound’s lipophilicity and metabolic stability.
The unique combination of bromine and chlorine substituents in (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride makes it distinct from these similar compounds, offering specific advantages in terms of reactivity and biological activity.
属性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI 键 |
QLWNCGDGZWDVLB-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15233222.png)




![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)


![N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B15233279.png)
![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)
